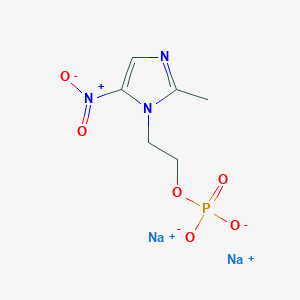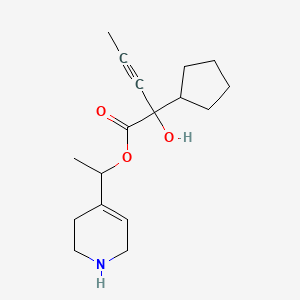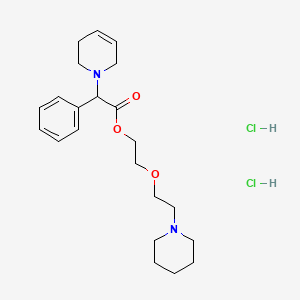![molecular formula C31H38N2O8 B12764758 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 152187-62-7](/img/structure/B12764758.png)
2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene; oxepan-2-one is a complex organic molecule with multiple functional groups. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol typically involves the reaction of 2-hydroxyethanol with 4-(2-hydroxyethoxy)phenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
For the preparation of 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene, the starting material is typically a cyclohexadiene derivative. The isocyanate groups are introduced through a reaction with phosgene or a similar reagent under anhydrous conditions .
Oxepan-2-one is synthesized through the ring-opening polymerization of ε-caprolactone in the presence of a suitable initiator and catalyst .
Industrial Production Methods
Industrial production of these compounds involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are used to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate groups in 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene can be reduced to amines.
Substitution: The phenoxy and isocyanate groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy and isocyanate derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers and copolymers.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Medicine
Drug Delivery: Incorporated into drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on the functional groups involved. The hydroxyl and isocyanate groups can form hydrogen bonds and covalent bonds with target molecules, respectively. These interactions can alter the physical and chemical properties of the target molecules, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(2-Hydroxyethoxy)phenoxy]ethanol: Similar in structure but lacks the isocyanate and oxepan-2-one groups.
5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene: Similar but lacks the hydroxyl and oxepan-2-one groups.
Oxepan-2-one: Similar but lacks the hydroxyl and isocyanate groups.
Uniqueness
The uniqueness of 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene; oxepan-2-one lies in its combination of functional groups, which imparts a wide range of chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
152187-62-7 |
|---|---|
Molekularformel |
C31H38N2O8 |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C10H14O4.C6H10O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;7-6-4-2-1-3-5-8-6/h1-7,9H,8,10-11H2;1-4,11-12H,5-8H2;1-5H2 |
InChI-Schlüssel |
LGRSGWBMPDYYSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC(=CC=C1OCCO)OCCO |
Verwandte CAS-Nummern |
152187-62-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


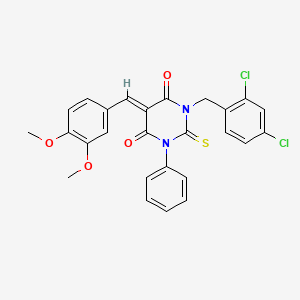
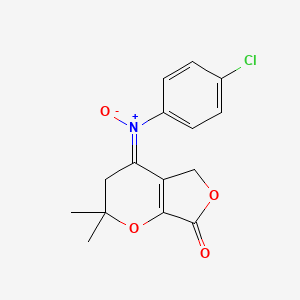
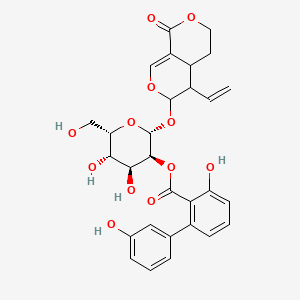


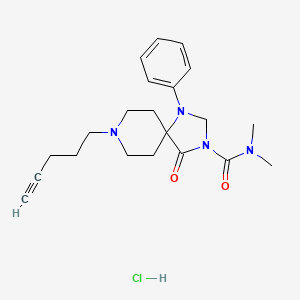
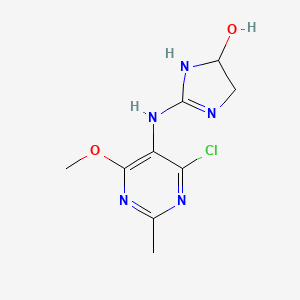
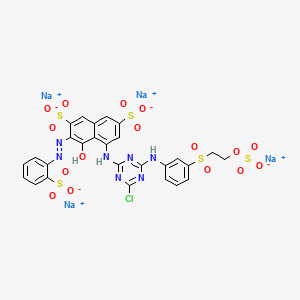
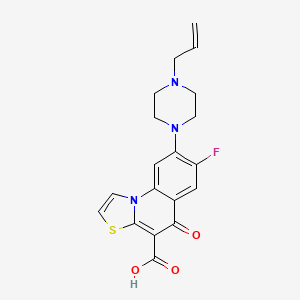
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)
